Cilostazol was initially developed as a vasodilator and antiplatelet agent. It is classified under the category of quinolinones and tetrazoles, which are notable for their diverse biological activities. The compound's structure includes a quinolinone core with various substituents that enhance its pharmacological efficacy.
The synthesis of trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone involves several key steps:
The molecular formula for trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone is , with a molecular weight of approximately 575.75 g/mol.
The compound's stereochemistry plays a crucial role in its interaction with biological targets, influencing its pharmacodynamics.
Cilostazol undergoes various chemical reactions that can affect its stability and efficacy:
These reactions are essential considerations in drug formulation and development.
Cilostazol primarily acts as a phosphodiesterase type 3 inhibitor, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This elevation in cAMP activates protein kinase A (PKA), which mediates several downstream effects:
Cilostazol exhibits several notable physical and chemical properties:
These properties affect formulation strategies for cilostazol in pharmaceutical applications.
Cilostazol is primarily used in clinical settings for:
The compound trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone represents a structurally sophisticated molecule with significant pharmacological relevance. Its systematic IUPAC name precisely defines the atomic connectivity and stereochemistry, emphasizing the trans configuration at the 4-position of the cyclohexyl ring, which critically influences its biological interactions. The molecular formula is C₂₇H₃₃N₅O₃, corresponding to a molecular weight of 475.59 g/mol [3].
Structurally, this compound integrates four key moieties:
Table 1: Nomenclature and Structural Descriptors
Classification | Specification |
---|---|
Systematic IUPAC Name | trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-2(1H)-quinolinone |
CAS Registry Number | 87152-97-4 [3] |
Molecular Formula | C₂₇H₃₃N₅O₃ |
Key Functional Groups | Quinolinone, tetrazole, benzyl ether, trans-cyclohexyl |
Stereochemical Feature | Trans configuration at cyclohexyl C1-C4 positions |
The trans configuration ensures the phenylmethoxy group occupies an equatorial position, minimizing steric strain and facilitating receptor binding. The tetrazole ring’s acidity (pKa ~4.9) further enables ionic interactions in biological environments, distinguishing it from carboxylic acid bioisosteres in pharmacokinetic behavior [1] [2].
This compound emerged from early 2000s research optimizing cilostazol (6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone), an FDA-approved phosphodiesterase 3 (PDE3) inhibitor for peripheral artery disease. As a synthetic intermediate in cilostazol production, its discovery coincided with efforts to elucidate the drug’s metabolic fate and optimize its purity profile [1] [7]. Key milestones include:
Table 2: Historical Development Timeline
Year Range | Milestone | Significance |
---|---|---|
2001–2005 | Synthesis as metabolic precursor | Enabled study of cilostazol’s oxidative pathways |
2008 | Industrial-scale catalytic synthesis | Achieved high stereoselectivity (>99% trans) [3] |
2010–2015 | Adoption as pharmaceutical impurity standard | Ensured quality control in cilostazol manufacturing |
The compound’s synthesis typically begins with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 54197-66-9), which undergoes alkylation with 1-bromo-4-chlorobutane. Subsequent nucleophilic displacement with 1-(trans-4-(benzyloxy)cyclohexyl)-1H-tetrazole yields the target molecule after crystallization [7].
This molecule holds dual significance as a synthetic intermediate and a structural template for PDE3 inhibitors. Its design incorporates strategic modifications that enhance metabolic stability and receptor affinity:
Table 3: Key Pharmacological Contributions
Role | Mechanistic Insight | Application Impact |
---|---|---|
Metabolic precursor | Blocks cyclohexyl oxidation at C4 position | Extends half-life of derived therapeutics [2] |
PDE3 binding template | Tetrazole-quinolinone interaction with catalytic domain | Guides design of novel PDE inhibitors |
Cardioprotection enabler | Facilitates mitoKCa channel activation in cilostazol | Validates mitochondrial targeting for ischemia [4] |
As a reference standard for cilostazol impurity profiling, it ensures drug safety by controlling synthesis byproducts at <0.1% in APIs. Recent applications include deuterated analogs (e.g., 4′-trans-hydroxy cilostazol–d5) as internal standards in mass spectrometry, underscoring its enduring role in pharmaceutical analysis [2].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7